Ethyl 2-formyl-5-methylthiazole-4-carboxylate
Overview
Description
Ethyl 2-formyl-5-methylthiazole-4-carboxylate is a chemical compound with the molecular formula C8H9NO3S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-formyl-5-methylthiazole-4-carboxylate can be synthesized through a multi-step reaction process. One common method involves the reaction of 3-hydroxy-4-methylbenzaldehyde with ethyl methoxyacetate, methanethiol, and dimethylformamide. The reaction is catalyzed by acid and followed by deprotection to yield the target compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and may involve the use of solvents such as ethyl acetate and water for extraction and purification .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-formyl-5-methylthiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thiazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the thiazole ring under mild conditions.
Major Products Formed
Oxidation: Ethyl 2-carboxy-5-methylthiazole-4-carboxylate.
Reduction: Ethyl 2-hydroxymethyl-5-methylthiazole-4-carboxylate.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-formyl-5-methylthiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit DNA topoisomerase II.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-formyl-5-methylthiazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibition leads to the disruption of DNA synthesis and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 2-formyl-5-methylthiazole-4-carboxylate can be compared with other thiazole derivatives:
Ethyl 2-amino-4-methylthiazole-5-carboxylate: Known for its antileukemic activity.
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Investigated for its antibacterial and antifungal properties
Uniqueness
This compound is unique due to its specific structural features, such as the formyl group at the 2-position and the carboxylate group at the 4-position of the thiazole ring. These structural attributes contribute to its distinct chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable intermediate in chemical synthesis and a promising candidate for biological and medicinal research.
Properties
IUPAC Name |
ethyl 2-formyl-5-methyl-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-3-12-8(11)7-5(2)13-6(4-10)9-7/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVHCPZEVTYYNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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